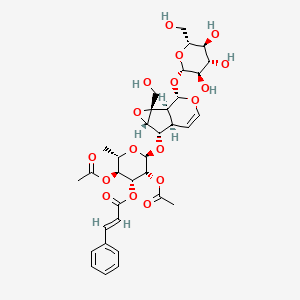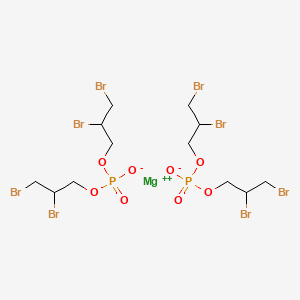
D-tyrosinate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-tyrosinate(2-) is the D-enantiomer of tyrosinate(2-). It has a role as an Escherichia coli metabolite. It is a conjugate base of a D-tyrosinate(1-). It is an enantiomer of a L-tyrosinate(2-).
Applications De Recherche Scientifique
Microbial Attachment Inhibition
Biodegradable Polymers
D-tyrosinate derivatives have been utilized in the design of biodegradable polymers. Bourke and Kohn (2003) discussed the use of desaminotyrosyl-tyrosine alkyl esters, derived from L-tyrosine, as monomers for synthesizing various polymers, including tyrosine-derived polycarbonates and polyarylates. These polymers have applications in drug delivery, cellular responses, and medical device fabrication (Bourke & Kohn, 2003).
Plant Tyrosine Biosynthesis and Metabolism
D-tyrosinate is relevant in the study of plant tyrosine biosynthesis and metabolism. Schenck and Maeda (2018) investigated how L-tyrosine, an important precursor to numerous plant specialized metabolites, is synthesized and catabolized in plants. This research contributes to understanding the production of plant-derived compounds used in human medicine and nutrition (Schenck & Maeda, 2018).
Electrochemical Sensors in Biological Fluids
Atta, Galal, and El-Gohary (2020) developed an electrochemical sensor using crown ether modified poly(hydroquinone)/carbon nanotubes for the determination of tyrosine, among other compounds, in biological fluids. This sensor has potential applications in monitoring diseases like Parkinson's (Atta, Galal, & El-Gohary, 2020).
Regulation of Protein Functions
The role of D-tyrosinate(2-) in regulating protein functions, such as those of NMDA receptors, has been researched. Wang and Salter (1994) explored how tyrosine phosphorylation can regulate neurotransmitter receptor function, particularly NMDA receptors in the central nervous system, which are crucial in neuronal development, plasticity, and toxicity (Wang & Salter, 1994).
Propriétés
Nom du produit |
D-tyrosinate(2-) |
|---|---|
Formule moléculaire |
C9H9NO3-2 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(4-oxidophenyl)propanoate |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/p-2/t8-/m1/s1 |
Clé InChI |
OUYCCCASQSFEME-MRVPVSSYSA-L |
SMILES isomérique |
C1=CC(=CC=C1C[C@H](C(=O)[O-])N)[O-] |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone](/img/structure/B1233619.png)





![2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone](/img/structure/B1233630.png)
![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)

